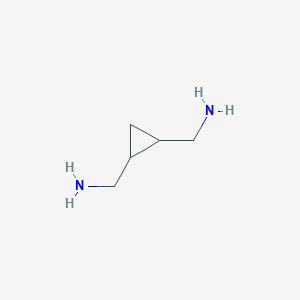

Cyclopropane-1,2-diyldimethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(aminomethyl)cyclopropyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-2-4-1-5(4)3-7/h4-5H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWNFXZQGNKNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CN)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropane 1,2 Diyldimethanamine and Analogues

Direct and Indirect Cyclopropanation Approaches

The construction of the cyclopropane (B1198618) ring is a cornerstone of organic synthesis, with numerous strategies developed to access this structural motif. These can be broadly categorized as direct cyclopropanation of alkenes or indirect methods involving intramolecular cyclization reactions. wikipedia.org

Transition-Metal Catalyzed Cyclopropanation Strategies

Transition-metal catalysis plays a pivotal role in modern cyclopropanation reactions, offering efficient and often stereoselective routes to these three-membered rings. wikipedia.orgpurdue.edu These methods typically involve the reaction of an alkene with a metal carbene species. wikipedia.orgacsgcipr.org

The transfer of a carbene fragment to an alkene is a widely used method for cyclopropane synthesis. acsgcipr.org Transition-metal catalysts, particularly those based on rhodium and copper, are effective in decomposing diazo compounds to generate metal carbene intermediates. wikipedia.orgresearchgate.net These intermediates then react with alkenes to form the cyclopropane ring in a concerted fashion, often with retention of the alkene's stereochemistry. wikipedia.orglibretexts.orglibretexts.org The reactivity and selectivity of these reactions can be tuned by modifying the catalyst and the substituents on the diazo compound. wikipedia.org For instance, the use of chiral catalysts can lead to the enantioselective synthesis of cyclopropanes. wikipedia.orgpurdue.edu

A common precursor for these reactions is ethyl diazoacetate (EDA). researchgate.netacs.org The reaction of EDA with an alkene in the presence of a rhodium catalyst, such as dirhodium tetraacetate, is a general and efficient method for producing cyclopropanecarboxylates. wikipedia.org These esters can then be further functionalized. While direct synthesis of cyclopropane-1,2-diyldimethanamine via this method is not directly reported, the synthesis of precursors like cyclopropane-1,2-dicarboxylic acid derivatives has been achieved through related methodologies. rsc.org

Table 1: Examples of Transition-Metal Catalyzed Carbene Insertions

| Alkene | Diazo Compound | Catalyst | Product | Reference |

| Styrene | Ethyl diazoacetate (EDA) | Dirhodium tetraacetate | Ethyl 2-phenylcyclopropane-1-carboxylate | wikipedia.org |

| 4-Methoxy-styrene | Ethyl 2-diazo-2-phenyl-acetate (EDPA) | Myoglobin(H64V,V68A) | Ethyl 1,2-diphenylcyclopropane-1-carboxylate | acs.org |

| Various Alkenes | Ethyl diazoacetate (EDA) | Cobalt(II) complexes | Ethyl cyclopropanecarboxylates | researchgate.net |

[2+1] cycloaddition reactions represent a formal addition of a one-carbon unit (a carbene or carbenoid) to a two-carbon unit (an alkene) to form a cyclopropane ring. wikipedia.org This classification encompasses many transition-metal catalyzed cyclopropanations. For example, the reaction of an alkene with a metal carbene, generated from a diazo compound, is considered a [2+1] cycloaddition. wikipedia.orgacs.org

Recent advancements have explored electrochemical methods for [2+1] cycloadditions, where the anodic oxidation of an electron-rich alkene generates an electrophilic radical cation that can react with a nucleophilic diazo compound to form the cyclopropane ring after subsequent reduction. acs.org Another approach involves the use of cyclopropenes as vinyl carbene precursors in the presence of catalysts like zinc chloride or dirhodium tetraacetate. beilstein-journals.org These vinyl carbenes can then react with 1,3-dienes to produce divinylcyclopropanes. beilstein-journals.org

While not directly yielding this compound, these methods are crucial for forming substituted cyclopropanes which can be precursors. For instance, a nitrile-substituted olefin can undergo a [1+2] cycloaddition with a thermally generated vinylcarbene to produce a cyclopropane with a nitrile group, which could potentially be reduced. nih.gov

Table 2: Examples of [2+1] Cycloaddition Reactions

| Alkene | Carbene/Carbenoid Source | Catalyst/Conditions | Product Type | Reference |

| Electron-rich Olefins | Diazo compounds | Anodic oxidation | Cyclopropanes | acs.org |

| 1,3-Dienes | Cyclopropenes | ZnCl₂ or [Rh₂(OAc)₄] | 1,2-Divinylcyclopropanes | beilstein-journals.org |

| Nitrile-substituted Olefin | Cyclopropenone ketal | Thermal | Nitrile-substituted cyclopropane | nih.gov |

Cyclization Reactions of Halogenated Precursors

An alternative to the direct cyclopropanation of alkenes is the intramolecular cyclization of precursors containing halogen atoms. These methods rely on the formation of a new carbon-carbon bond within a molecule to close the three-membered ring. wikipedia.org

A classic method for synthesizing cyclopropanes is the Wurtz reaction, involving the intramolecular cyclization of a 1,3-dihalopropane using a metal reductant like sodium or zinc. wikipedia.orgyoutube.com For instance, 1,3-dibromopropane (B121459) can be converted to cyclopropane using sodium. youtube.com This approach can be applied to the synthesis of functionalized cyclopropanes.

A prominent example of a metal-based protocol is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.comyoutube.com This reagent reacts with alkenes to form cyclopropanes stereospecifically. libretexts.orglibretexts.org While the classic Simmons-Smith reaction introduces an unsubstituted CH₂ group, variations using substituted dihaloalkanes can lead to substituted cyclopropanes. nih.gov Cobalt-catalyzed variants have also been developed to access dimethylcyclopropanes from 1,3-dienes using 2,2-dichloropropane (B165471) and zinc. nih.gov

The synthesis of cyclopropane-1,1-dicarboxylic acid derivatives has been achieved by reacting a malonic acid derivative with a 1,2-dihalo compound in the presence of a base. google.com Subsequent reduction of the dicarboxylic acid or its ester derivatives could provide a route to the corresponding dimethanol, which could then be converted to the diamine. In fact, 1,1-cyclopropanedimethanol has been synthesized by the reduction of diethyl 1,1-cyclopropanedicarboxylate using potassium borohydride (B1222165) and aluminum trichloride. researchgate.net

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases. nih.gov In the context of cyclopropane synthesis, PTC can be employed in the generation of carbenes from haloforms. For example, dichlorocarbene (B158193) can be generated from chloroform (B151607) and a strong base like potassium hydroxide (B78521) under phase-transfer conditions and then reacted with an alkene to form a dichlorocyclopropane. libretexts.orglibretexts.org

This methodology has been applied to the synthesis of cyclopropane-1,1-dicarboxylic acid by reacting diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride. orgsyn.org Similarly, the synthesis of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and 1,2-dichloroethane (B1671644) has been reported using potassium carbonate and PEG 400 as a phase-transfer catalyst. researchgate.net The resulting diester can be a precursor to this compound after reduction and functional group interconversion.

Stereoselective and Enantioselective Synthetic Routes

The creation of specific stereoisomers of this compound and related structures is paramount for their application in fields like medicinal chemistry. This section details the advanced methodologies employed to achieve high levels of stereocontrol.

Asymmetric Catalysis in Cyclopropane Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyclopropanes. This approach utilizes chiral catalysts to influence the stereochemical outcome of the cyclopropanation reaction, leading to the preferential formation of one enantiomer over the other.

The success of asymmetric catalysis heavily relies on the design of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of the reactants.

Bisoxazoline (BOX) Ligands: Bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of C2-symmetric chiral ligands that have proven highly effective in a multitude of asymmetric transformations, including cyclopropanation. wikipedia.org Their modular structure allows for systematic variation to optimize catalytic performance. utexas.edu Copper(I) complexes with BOX ligands are particularly noteworthy for their ability to catalyze the asymmetric cyclopropanation of olefins with diazoacetates, often achieving high yields and excellent enantioselectivities (up to 99% ee). wikipedia.orgacs.org For instance, the use of a copper-bisoxazoline complex demonstrated a remarkable enhancement in both trans-selectivity (87/13 trans/cis ratio) and enantioselectivity (96% ee for the trans product) in the cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with tert-butyl diazoacetate. acs.org The stereochemical outcome is influenced by the two-point binding of the substrate to the Lewis acid catalyst bearing the meridional tridentate PyBOX ligand, resulting in a square pyramidal complex. wikipedia.org

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts capable of unique reactivity, including the reversal of the typical polarity of functional groups (umpolung). rsc.orgwmich.edu In the context of cyclopropane synthesis, NHCs can catalyze the diastereo- and enantioselective hydroacylation of cyclopropenes to produce valuable acylcyclopropanes. nih.gov A family of electron-rich, 2,6-dimethoxyphenyl-substituted NHCs has demonstrated superior reactivity and enantioselectivity in these challenging transformations. nih.gov Furthermore, a carbene-catalyzed formal [3+2] cycloaddition of donor-acceptor cyclopropanes with isatins, initiated by the activation of an acetyl aldehyde moiety by the NHC, yields lactones with multiple functional groups in excellent enantio- and diastereoselectivities. rsc.org

| Ligand Type | Metal/Catalyst System | Substrate Example | Key Findings |

| Bisoxazoline (BOX) | Copper(I) | 2,5-dimethyl-2,4-hexadiene & tert-butyl diazoacetate | High trans-selectivity (87/13) and enantioselectivity (96% ee for trans). acs.org |

| Bisoxazoline (BOX) | Copper(I) | Styrene & diazo esters | Can achieve up to 99% ee. wikipedia.orgsigmaaldrich.com |

| N-Heterocyclic Carbene (NHC) | Organocatalyst | Cyclopropenes & aldehydes | Produces structurally valuable acylcyclopropanes with high diastereo- and enantioselectivity. nih.gov |

| N-Heterocyclic Carbene (NHC) | Organocatalyst | Donor-acceptor cyclopropane aldehydes & isatins | Formal [3+2] cycloaddition to form complex lactones with excellent stereoselectivity. rsc.org |

| P,N-Bidentate Ligand | Gold(I) | α-oxo gold carbene precursors | Enables enantioselective intramolecular cyclopropanations. nih.gov |

Enantioselective Cyclopropanation with Specific Catalytic Systems

Various metal-based catalytic systems have been developed for the enantioselective cyclopropanation of a wide range of alkenes.

Copper-Catalyzed Systems: Copper catalysts, particularly those complexed with chiral ligands like bisoxazolines, are workhorses in asymmetric cyclopropanation. acs.orgresearchgate.netthieme-connect.de These systems are effective for the cyclopropanation of both cis- and trans-1,2-disubstituted alkenes, yielding the corresponding 1,2,3-trisubstituted cyclopropanes with high levels of diastereo- and enantioselectivity. researchgate.net For example, a copper-catalyzed asymmetric cyclopropanation of furan (B31954) with diazo esters using a bis(4-isopropyloxazoline) ligand has been successfully performed on a large scale. sigmaaldrich.com

Gold-Catalyzed Systems: Gold catalysts have shown remarkable versatility in asymmetric catalysis. Chiral gold(I) complexes can catalyze the enantioselective cyclopropanation of olefins with diazooxindoles, producing spirocyclopropyloxindoles in excellent yields and enantioselectivities. beilstein-journals.org This method is notable for its broad substrate scope, including challenging 1,2-disubstituted alkenes. beilstein-journals.org A newly designed chiral P,N-bidentate ligand has enabled enantioselective intramolecular cyclopropanations via in-situ generated, reactive α-oxo gold carbene intermediates. nih.gov

Rhodium-Catalyzed Systems: Chiral cyclopentadienyl (B1206354) Rh(III) complexes are efficient catalysts for the enantioselective cyclopropanation of electron-deficient olefins using N-enoxysuccinimides as the carbene source. nih.gov This method offers excellent asymmetric induction and high diastereoselectivities for a broad range of substrates under mild conditions. nih.gov A chiral-at-metal Rh(III) complex has also been successfully employed in the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles to construct 1,2,3-trisubstituted chiral cyclopropanes. acs.org

Cobalt-Catalyzed Systems: Cobalt(II)-based metalloradical catalysis has been successfully applied to the asymmetric radical cyclopropanation of alkenes with in situ-generated donor-substituted diazo reagents. nih.gov This system demonstrates high functional group tolerance and provides cyclopropane derivatives in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov

| Catalytic System | Ligand/Precursor | Substrate Scope | Key Features |

| Copper(I) | Bisoxazoline (BOX) | 1,2-disubstituted alkenes | High diastereo- and enantioselectivity. researchgate.net |

| Gold(I) | DTBM-Segphos | Diazooxindoles and various olefins | Excellent yields and enantioselectivities for spirocyclopropyloxindoles. beilstein-journals.org |

| Rhodium(III) | Chiral Cyclopentadienyl | Electron-deficient olefins and N-enoxysuccinimides | High asymmetric induction and diastereoselectivity under mild conditions. nih.gov |

| Rhodium(III) | Chiral-at-metal complex | Vinyl sulfoxonium ylides and α,β-unsaturated acylimidazoles | Efficient construction of 1,2,3-trisubstituted chiral cyclopropanes. acs.org |

| Cobalt(II) | Chiral Porphyrin | Alkenes and N-arylsulfonyl hydrazones | Radical cyclopropanation with high functional group tolerance. nih.gov |

Chirality Transfer Approaches in Cyclopropane Synthesis

Chirality transfer represents an elegant strategy where the stereochemical information from a chiral starting material is transferred to the product during the reaction.

A conceptually novel approach to stereoselective cyclopropane synthesis involves a 1,2-chirality transfer. nih.govnih.gov This process can be initiated photochemically, where the hyperconjugative interaction between an electronically excited carbonyl group and the σ* orbital of an adjacent C-X bond in the transition state of a hydrogen abstraction dictates a specific conformation. nih.govlookchem.com This conformational preference leads to the differentiation between two diastereotopic methylene (B1212753) groups. nih.gov The subsequent elimination of HX destroys the original stereocenter in the reactant, effectively transferring the chiral information to the newly formed cyclopropane ring. nih.govlookchem.com A notable aspect of this method is the potential for the reversal of stereoselectivity by crossing an inversion temperature, which arises from opposing enthalpic and entropic influences. nih.gov By controlling the temperature, chirality transfer efficiencies of up to 83% have been achieved. nih.gov

Biocatalytic Strategies for Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for the synthesis of chiral cyclopropanes. digitellinc.com Engineered enzymes, often based on heme proteins like myoglobin (B1173299), can catalyze cyclopropanation reactions with high activity and stereoselectivity. utdallas.eduacs.org

Engineered myoglobin-based catalysts have been successfully employed for the stereoselective synthesis of mono- and gem-difluorinated cyclopropanes, a transformation that is challenging with conventional chemocatalytic methods. digitellinc.comnih.gov These biocatalytic systems can achieve excellent diastereo- and enantiocontrol (up to 200:1 d.r. and 99% e.e.). digitellinc.com Another innovative approach involves an engineered cofactor-independent cyclopropanation enzyme derived from a promiscuous tautomerase. researchgate.net This enzyme promotes the formation of two new carbon-carbon bonds with exceptional stereocontrol, affording cyclopropanes with high diastereo- and enantiopurity (d.r. up to 25:1; e.r. up to 99:1). researchgate.net The synthetic utility of these biocatalytic methods is further highlighted by the gram-scale synthesis of key cyclopropane intermediates for pharmaceuticals. acs.orgnih.gov

| Biocatalyst | Reaction Type | Substrate Example | Key Findings |

| Engineered Myoglobin | Cyclopropanation of fluorinated olefins | Gem-difluoro alkenes and diazoacetonitrile | Excellent diastereo- and enantiocontrol (up to 200:1 d.r., 99% e.e.). digitellinc.comnih.gov |

| Engineered Tautomerase | Nucleophilic addition/cyclopropanation | α,β-unsaturated aldehydes and diethyl 2-chloromalonate | High diastereo- and enantiopurity (d.r. up to 25:1, e.r. up to 99:1). researchgate.net |

| Engineered Globin of Bacillus subtilis | Cyclopropanation | 3,4-difluorostyrene and ethyl diazoacetate | High yield (79%) and excellent stereoselectivity (>99% dr, 98% ee) on a preparative scale. acs.org |

Enzyme-Mediated Cyclization Reactions

The use of enzymes in the synthesis of complex molecules offers a powerful alternative to traditional chemical methods, often providing high stereoselectivity under mild reaction conditions. While direct enzymatic synthesis of this compound is not extensively documented, the synthesis of related cyclopropane building blocks through biocatalysis is well-established.

Engineered hemoproteins, such as myoglobin and cytochrome P450 variants, have been successfully employed as catalysts for the stereoselective cyclopropanation of olefins. nih.govresearchgate.net These enzymatic reactions typically utilize a diazo reagent as a carbene precursor, which then reacts with an alkene to form the cyclopropane ring. For instance, engineered myoglobin variants can catalyze the formation of keto-functionalized cyclopropanes with high diastereo- and enantioselectivity. nih.gov Similarly, engineered cytochrome P450 BM3 variants have been shown to convert (Z)-enol acetates into enantio- and diastereoenriched 1,2,3-polysubstituted cyclopropanes. researchgate.net

A particularly relevant approach involves the enantioselective bacterial hydrolysis of diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. rsc.org The amidase from Rhodococcus rhodochrous IFO 15564 has demonstrated the ability to hydrolyze these diamides with moderate to high enantioselectivity. rsc.org The resulting chiral amido-acids or diacids are valuable precursors that could be converted to this compound through subsequent chemical transformations, such as the Curtius rearrangement. rsc.org

Another innovative biocatalytic strategy is the diversity-oriented enzymatic synthesis of cyclopropane building blocks. nih.gov This involves engineering an enzyme to produce a chiral cyclopropane with a functional handle that can be easily derivatized. nih.gov For example, variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) have been engineered to produce both cis- and trans-diastereomers of a pinacolboronate-substituted cyclopropane. nih.govacs.org This boronate group allows for rapid diversification through Suzuki-Miyaura coupling, providing a chemoenzymatic route to a wide range of enantiopure cyclopropane-containing compounds. nih.gov

Protein Engineering for Enhanced Stereoselectivity

Protein engineering plays a pivotal role in optimizing enzymes for specific synthetic applications, particularly for enhancing stereoselectivity. By modifying the amino acid sequence of an enzyme's active site, it is possible to control the orientation of the substrates and thereby influence the stereochemical outcome of the reaction.

For the synthesis of cyclopropane derivatives, protein engineering has been instrumental in developing biocatalysts that can produce specific stereoisomers with high purity. For example, through directed evolution, myoglobin-based biocatalysts have been developed that are not only highly stereoselective but also enantiodivergent, meaning that different variants of the same enzyme can produce either the (1R,2S) or (1S,2R) enantiomer of a cyclopropylphosphonate product. nih.gov This was achieved through a "substrate walking" protein engineering strategy, which expands the substrate scope of the enzyme while maintaining high stereoselectivity. nih.gov

Similarly, engineered variants of sperm whale myoglobin have been shown to construct cyclopropyl (B3062369) ketones with high diastereo- and enantioselectivity from a variety of vinylarene substrates and α-diazoketone derivatives. nih.gov The ability to fine-tune the enzyme's active site allows for the accommodation of different substrates and the selective formation of the desired stereoisomer. This level of control is crucial for the synthesis of complex molecules like this compound, where multiple stereocenters need to be precisely controlled.

The following table summarizes the performance of some engineered enzymes in stereoselective cyclopropanation reactions.

| Enzyme Variant | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Mb(H64V,V68G) | Styrene, Ethyl α-diazopyruvate | α-cyclopropylpyruvate | >99:1 | 99% | utdallas.edu |

| Engineered Myoglobin | Styrene, Diazoketone | Cyclopropyl ketone | >99:1 | >99% | nih.gov |

| Engineered RmaNOD | Styrene, Pinacolboronate diazo | Pinacolboronate-cyclopropane | cis or trans | High | nih.govacs.org |

| Engineered Cyt P450 BM3 | (Z)-enol acetate | Polysubstituted cyclopropane | High | High | researchgate.net |

| Engineered Myoglobin | Styrene, Phosphonyl diazo | Cyclopropylphosphonate | up to 99% | up to 99% | nih.gov |

Deracemization and Enantiomeric Resolution Techniques

For cases where direct asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, deracemization and enantiomeric resolution techniques are employed to separate the enantiomers of a racemic mixture.

Chiral Chromatographic Separations

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the separation of enantiomers. This technique relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus separation.

For the separation of cyclopropane derivatives, polysaccharide-based CSPs, such as Chiralcel OD and Chiralcel OJ, have proven to be effective. nih.gov These columns have been successfully used for the enantiomeric resolution of racemic mixtures of various trans-1,2-disubstituted cyclopropanes. The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and 2-propanol. nih.gov The enantioselectivity of the separation is highly dependent on the nature and position of the substituents on the cyclopropane ring. nih.gov The chiral recognition mechanism involves a combination of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions between the analyte and the CSP. nih.gov

Crystallization with Chiral Resolving Agents

Diastereomeric crystallization is a classical yet highly effective method for the resolution of racemates. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

For the resolution of chiral amines, chiral acids are commonly used as resolving agents. A highly relevant example is the efficient chiral resolution of (±)-cyclohexane-1,2-diamine, a close structural analogue of this compound, using xylaric acid as the resolving agent. researchgate.net This method provides both the (1R,2R)- and (1S,2S)-enantiomers in good yield and high optical purity. researchgate.net The process involves the formation of diastereomeric salts, which are then separated by crystallization, followed by liberation of the free diamine by treatment with a base. researchgate.net

Another approach involves the use of cinchona alkaloids for the resolution of chiral cyclopropane carboxylic acids, which could be precursors to the target diamine. nih.gov This highlights the versatility of crystallization-based methods in accessing enantiopure cyclopropane building blocks.

The choice of resolving agent and crystallization solvent is critical for achieving efficient separation. The table below presents potential chiral resolving agents for this compound based on successful resolutions of analogous compounds.

| Racemic Compound | Chiral Resolving Agent | Resulting Diastereomers | Separation Method | Reference |

| (±)-Cyclohexane-1,2-diamine | Xylaric Acid | Diastereomeric salts | Fractional Crystallization | researchgate.net |

| Racemic Cyclopropane Carboxylic Acids | Cinchona Alkaloids | Diastereomeric salts | Recrystallization | nih.gov |

Functional Group Interconversion and Derivatization

The synthesis of this compound can also be achieved through the functional group interconversion of a suitable cyclopropane precursor.

Reductive Amination Sequences

Reductive amination is a powerful and versatile method for the formation of C-N bonds. This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A sustainable, three-component reductive amination protocol has been developed for the chemoselective coupling of optically active, functionally rich donor-acceptor carbonyl-cyclopropanes with various amines. nih.gov This method utilizes diphenyl phosphate (B84403) as an organocatalyst and a Hantzsch ester as the hydride source. nih.gov A key advantage of this protocol is that it proceeds without epimerization or ring-opening of the cyclopropane ring, yielding chiral cyclopropane-containing amines. nih.gov

This methodology could be extended to the synthesis of this compound from a cyclopropane-1,2-dicarbaldehyde precursor. A double reductive amination sequence, using ammonia (B1221849) or a protected amine equivalent, would install the two aminomethyl groups onto the cyclopropane core. The stereochemistry of the final product would be determined by the stereochemistry of the starting dicarbaldehyde.

Nucleophilic Substitution Reactions for Amine Introduction

A primary strategy for introducing the amine groups to form this compound involves a two-step sequence starting from the corresponding diol, cyclopropane-1,2-diyldimethanol. This diol is typically synthesized via the reduction of a cyclopropane-1,2-dicarboxylate ester using a powerful reducing agent like lithium aluminium hydride (LiAlH₄). marquette.edu

The diol is then converted into a species with good leaving groups, such as a dimesylate or dihalide, to facilitate nucleophilic attack. For instance, reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) yields the corresponding dimesylate. This intermediate is then subjected to nucleophilic substitution with a nitrogen-containing nucleophile. A common and effective nucleophile is the azide (B81097) ion (N₃⁻), typically from sodium azide. This reaction proceeds via an Sₙ2 mechanism, resulting in the formation of a diazide intermediate. Subsequent reduction of the diazide, commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like LiAlH₄, yields the final this compound. This approach is advantageous as it often minimizes side reactions and provides good yields.

Alternative nitrogen sources for nucleophilic substitution include ammonia or protected amines, although these may require harsher conditions and can sometimes lead to mixtures of products due to over-alkylation. The choice of nucleophile is critical for achieving high selectivity and yield. organic-chemistry.org

Optimization and Scale-Up Considerations in Synthesis

The successful and efficient synthesis of this compound, particularly on a larger scale, necessitates careful optimization of reaction parameters. Key considerations include the control of the reaction atmosphere, temperature, and the judicious selection of solvents and reagents to maximize yield and stereoselectivity, followed by robust purification methods.

Control of Reaction Conditions (e.g., Inert Atmosphere, Temperature)

Maintaining an inert atmosphere, typically using argon or nitrogen gas, is crucial throughout many steps of the synthesis. nih.gov This is particularly important in steps involving organometallic reagents or intermediates that are sensitive to oxygen or moisture. For example, in metal-catalyzed cyclopropanation reactions that may be used to form the initial ring structure, an inert atmosphere prevents the degradation of the catalyst and starting materials. nih.govbeilstein-journals.org

Temperature control is equally critical. Many reactions involving the strained cyclopropane ring are sensitive to thermal fluctuations.

Low Temperatures (-78 °C to 0 °C): Reductions with powerful hydrides like LiAlH₄ or DIBAL are often performed at low temperatures to enhance selectivity and prevent over-reduction or side reactions. marquette.edu

Controlled Heating: In contrast, steps like cyclopropanation or nucleophilic substitution may require elevated temperatures to overcome activation energy barriers. For instance, some copper-catalyzed cyclopropanation reactions are conducted at temperatures up to 111 °C. nih.gov Careful temperature management is essential to ensure the reaction proceeds at a reasonable rate without promoting decomposition or ring-opening of the strained cyclopropane product.

Solvent and Reagent Selection for Enhanced Yield and Selectivity

The choice of solvents and reagents is paramount in directing the reaction towards the desired product with high yield and purity. The polarity and coordinating ability of the solvent can significantly influence reaction rates and outcomes.

For the key synthetic steps towards this compound, specific solvent and reagent choices are preferred:

| Synthetic Step | Preferred Solvents | Reagents | Purpose & Rationale |

| Cyclopropanation | Toluene, Dichloromethane (DCM) | Diazocompounds, Metal Catalysts (e.g., CuI, Rh₂(OAc)₄) | Non-polar solvents are often used for metal-catalyzed reactions to ensure catalyst stability and solubility of reactants. nih.gov |

| Ester Reduction | Tetrahydrofuran (THF), Diethyl ether | Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether solvents are required for reactions with LiAlH₄ to prevent its violent decomposition with protic solvents. marquette.edu |

| Mesylation | Dichloromethane (DCM), Chloroform | Methanesulfonyl Chloride (MsCl), Triethylamine (NEt₃) | Chlorinated solvents are effective for dissolving the diol and the base facilitates the reaction while sequestering the HCl byproduct. |

| Nucleophilic Substitution | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sodium Azide (NaN₃) | Polar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation (Na⁺) while leaving the nucleophile (N₃⁻) highly reactive. |

The selection of reagents also dictates the stereochemical outcome. For example, in cyclopropanation reactions, the choice of catalyst can influence the diastereoselectivity (cis vs. trans) of the resulting cyclopropane. beilstein-journals.org Similarly, the use of a bulky base or specific protecting groups can enhance selectivity in subsequent transformations.

Advanced Purification Methodologies (e.g., Flash Chromatography, Distillation)

Rigorous purification at each stage of the synthesis is essential to remove byproducts and unreacted starting materials, ensuring the purity of the final product.

Crystallization and Trituration: For solid intermediates, such as the precursor cyclopropane-1,1-dicarboxylic acid, purification can often be achieved by crystallization from a suitable solvent system (e.g., chloroform/hexanes) or by trituration with a non-polar solvent like benzene (B151609) to wash away impurities. orgsyn.org

Flash Chromatography: This is a powerful technique for separating complex mixtures. It is particularly useful for purifying non-volatile liquid or solid intermediates and can effectively separate diastereomers (e.g., cis and trans isomers) which may have formed during the synthesis. marquette.edu The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is optimized to achieve the best separation.

Distillation: For volatile liquid intermediates, distillation under reduced pressure (vacuum distillation) is an effective method for purification on a large scale. This technique separates compounds based on differences in their boiling points and is crucial for obtaining high-purity starting materials for subsequent steps.

The combination of these optimization strategies and purification methodologies allows for the reliable and scalable synthesis of high-purity this compound.

Chemical Reactivity and Mechanistic Investigations of Cyclopropane 1,2 Diyldimethanamine Systems

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The significant inherent strain of the cyclopropane ring is a primary driver of its reactivity, making it susceptible to cleavage under various conditions.

The cyclopropane ring possesses substantial ring strain, estimated to be around 27.5 kcal/mol for the closely related cyclopropane-1,2-diamine (B3368750). This high strain energy, a result of C-C-C bond angles compressed to approximately 60° from the ideal tetrahedral angle of 109.5°, makes the ring behave somewhat like a π-bond, susceptible to reactions that lead to its opening. This release of strain provides a strong thermodynamic driving force for ring cleavage reactions.

The cleavage of the cyclopropane ring can be initiated by electrophiles, which are attracted to the high electron density of the strained σ-bonds. The regioselectivity of this cleavage is influenced by the substituents on the ring. For aminocyclopropanes, the presence of the electron-donating amine group can direct the cleavage pathway. In donor-acceptor cyclopropanes, the ring-opening is facilitated, often leading to 1,3-difunctionalized products. epfl.ch While cyclopropane-1,2-diyldimethanamine itself is not a classic donor-acceptor system, the principles of strain release remain central to its ring-opening chemistry.

Under acidic conditions, the amine groups of this compound are readily protonated. This protonation can trigger a cascade leading to the opening of the cyclopropane ring. Studies on the analogous compound, trans-2-phenylcyclopropylamine, reveal that in superacidic media (like triflic acid), dicationic intermediates are formed. nih.gov

The proposed mechanism involves initial protonation of the amine group. Subsequent protonation can occur on the cyclopropane ring itself, which acts as a Brønsted base. This leads to a highly reactive intermediate, termed a superelectrophile, which undergoes regioselective ring cleavage. nih.gov For 2-phenylcyclopropylamine, this regioselectivity favors the cleavage of the distal C2-C3 bond, rather than the vicinal C1-C2 bond, which would form a more stable benzylic cation. nih.gov This counterintuitive outcome is explained by the formation of a 1,3-dication intermediate that directs the reaction pathway. nih.gov

A similar mechanistic principle can be applied to this compound. Protonation of both amine groups would create a dicationic species. The immense electron-withdrawing effect of the two ammonium (B1175870) groups would significantly weaken the cyclopropane C-C bonds, making them susceptible to nucleophilic attack and subsequent ring opening. In related systems, such as N,O-acetals derived from aminocyclopropanes, ring functionalization proceeds under acidic conditions through an elimination-addition pathway. epfl.ch

Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Phenylcyclopropylamine Derivatives

| Substrate | Acid | Product Outcome | Reference |

|---|---|---|---|

| trans-2-Phenylcyclopropylamine | Triflic Acid/Benzene (B151609) | Cleavage of distal C2-C3 bond | nih.gov |

This interactive table summarizes the regioselective outcomes based on the substrate's functional group.

The cyclopropane ring is also susceptible to opening via radical mechanisms. The general pathway involves the formation of a cyclopropylcarbinyl radical, which can undergo a rapid ring-opening rearrangement to form a more stable homoallyl radical. nih.govucl.ac.uk This process is extremely fast and serves as a mechanistic probe in chemical and biological systems.

This radical ring-opening can be initiated in several ways:

Addition of a radical species: A radical can add to a substituent on the cyclopropane ring, as seen in methylenecyclopropanes, to generate the key cyclopropyl-substituted carbon radical intermediate which then opens. nih.govbeilstein-journals.org

Electron transfer: Reductive opening of cyclopropyl (B3062369) ketones with reagents like samarium(II) iodide or lithium in liquid ammonia (B1221849) generates a ketyl radical anion. ucl.ac.uk This intermediate undergoes cleavage of one of the cyclopropane C-C bonds. Electrochemical methods can also be used to generate radical cations from arylcyclopropanes, leading to C-C bond weakening and cleavage. beilstein-journals.org

For a system like this compound, a radical process could be initiated by hydrogen atom abstraction from one of the aminomethyl groups, forming a carbon-centered radical adjacent to the ring. This radical could then induce the cleavage of the cyclopropane ring. Alternatively, single-electron oxidation of an amine group could form a nitrogen-centered radical cation, potentially leading to subsequent ring-opening reactions.

Reactivity of the Amine Functionalities

The two primary amine groups of this compound are key sites of reactivity, behaving as potent nucleophiles in a variety of standard transformations.

The amine groups readily participate in nucleophilic substitution reactions. The inherent strain of the adjacent cyclopropane ring is suggested to enhance the nucleophilicity of the amines.

Acylation: The compound reacts efficiently with acylating agents such as acyl chlorides and anhydrides to form stable diamides. For example, the related cyclopropane-1,2-diamine reacts with benzoyl chloride in the presence of a base to yield N,N'-dibenzoylcyclopropane-1,2-diamine. A similar reaction is expected for this compound, providing access to a wide range of amide derivatives. The synthesis of various 2-phenylcyclopropane-1-carboxamides demonstrates the robustness of this transformation on related structures. mdpi.comsemanticscholar.org

Alkylation: The nitrogen atoms can be alkylated using alkyl halides under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. Steric hindrance from the cyclopropane ring and the adjacent aminomethyl group can influence the rate and extent of alkylation.

Table 2: Representative Nucleophilic Reactions of the Amine Groups

| Reaction Type | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Acylation | Benzoyl Chloride | Diamide | |

| Alkylation | Methyl Iodide | N-Alkyl Derivative |

This interactive table showcases typical nucleophilic reactions involving the amine functionalities.

The oxidation of aminocyclopropanes can lead to various products, often involving cleavage of the C-N bond. The ring strain in the cyclopropane moiety can lower the activation energy for oxidation pathways.

In protected aminocyclopropanes (as acyl, sulfonyl, or carbamate (B1207046) derivatives), an oxidative ring-opening strategy can transform them into 1,3-dielectrophilic intermediates. epfl.ch More generally, the oxidative cleavage of C-N bonds in N-alkylamines is a known transformation, though it can compete with other oxidation reactions. researchgate.net For instance, electrochemical methods have been developed for the selective oxidative cleavage of benzyl (B1604629) C-N bonds, a process that converts amines into carbonyl compounds. mdpi.com In some cases, oxidation of cyclopropane-1,2-diamine can yield imines and nitriles. The specific outcome for this compound would depend on the oxidant and reaction conditions, but pathways involving initial oxidation at the nitrogen or the α-carbon followed by C-N bond cleavage are plausible.

Stereochemical Aspects of Reactions Involving the Cyclopropane Ring

The inherent strain and unique bonding of the cyclopropane ring profoundly influence the stereochemical outcome of reactions occurring at or adjacent to the three-membered ring. The rigid structure provides a platform for highly stereocontrolled transformations, a feature of significant interest in synthetic chemistry.

Diastereoselectivity in Additions to Unsaturated Centers Adjacent to Cyclopropanes

The stereochemical course of addition reactions to unsaturated centers, such as carbonyls or alkenes, directly attached to a cyclopropane ring is a subject of detailed mechanistic investigation. The cyclopropane ring itself can exert significant steric and electronic influence, dictating the facial selectivity of an incoming reagent.

In reactions involving the formation of a new stereocenter adjacent to the cyclopropane, the existing stereochemistry on the ring can direct the approach of reactants. For instance, in the diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds, the facial selectivity is often controlled by the substituents present. mdpi.comrsc.org While these reactions form the cyclopropane ring itself, the principles of stereochemical induction are reciprocal.

When considering a pre-existing cyclopropane scaffold like that in this compound, the amine functionalities can play a crucial directing role. In reactions at an adjacent unsaturated center, these amine groups, or derivatives thereof, could chelate to a metal catalyst or reagent, thereby blocking one face of the molecule and forcing the addition to occur from the opposite face. This directed-group strategy is a powerful tool for achieving high diastereoselectivity.

Furthermore, the stereochemistry of cyclopropane formation itself can be highly diastereoselective. In the de Meijere synthesis of cyclopropylamines, the reaction of titanacyclopropanes with imines or their equivalents shows that the stereochemical outcome is consistent with a transition state that minimizes steric interactions, leading to specific diastereomers. For example, the reaction involving trans-β-deuterostyrene to form N,N-dimethyl-N-(2-phenylcyclopropyl)amine proceeds with inversion of configuration at the carbon originally bound to titanium, suggesting a highly organized, W-shaped transition structure for the ring closure. acs.org This level of predictability is crucial for the synthesis of stereodefined cyclopropylamines.

The table below illustrates the principle of diastereoselectivity in a related three-component cyclopropanation reaction.

| Entry | Aldehyde | Ylide | Diastereomeric Ratio (dr) |

| 1 | Benzaldehyde | Vinyl Sulfoxonium Ylide | >95:5 |

| 2 | 4-Chlorobenzaldehyde | Vinyl Sulfoxonium Ylide | >95:5 |

| 3 | 2-Naphthaldehyde | Vinyl Sulfoxonium Ylide | >95:5 |

| 4 | Cinnamaldehyde | Vinyl Sulfoxonium Ylide | 90:10 |

| Data derived from studies on diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds. rsc.org |

Regioselective and Diastereoselective Carbometalation Reactions of Cyclopropenes

Carbometalation of cyclopropenes has emerged as a powerful and versatile method for the synthesis of highly substituted, stereodefined cyclopropanes. nih.govnih.gov Due to the high strain energy of cyclopropenes, they readily undergo addition reactions with organometallic reagents. nih.govCurrent time information in Bangalore, IN. These reactions, however, present challenges in controlling regio-, diastereo-, and enantioselectivity, which have been successfully addressed through strategic catalyst and substrate design. nih.govCurrent time information in Bangalore, IN.

The copper-catalyzed carbomagnesiation of cyclopropenes is a notable example, allowing for the creation of polysubstituted cyclopropanes, including those with penta- and hexa-substitution, as single regio- and diastereomers. nih.govnih.gov The key to this control often lies in the presence of a directing group on the cyclopropene (B1174273) substrate. A Lewis basic moiety, such as an alcohol or a related functional group, can chelate to the metal of the organometallic reagent, directing the addition to a specific face of the double bond and controlling the regiochemistry. nih.govresearchgate.net

This strategy is highly relevant to systems like this compound. The amine functionalities, or protected derivatives, could serve as effective directing groups in the synthesis of more complex, related structures. The resulting cyclopropyl-metal intermediate is configurationally stable and can be trapped with various electrophiles with retention of configuration, further expanding the molecular complexity. nih.govnih.gov

Research has demonstrated that even subtle differences in tethered Lewis basic moieties can effectively control the regioselectivity of carbometalation on 1,2-dialkyl-substituted cyclopropenes. researchgate.net This allows for the differentiation between two electronically similar potential reaction sites, leading to a single product isomer. The ability to form products with vicinal quaternary carbon stereocenters highlights the power of this methodology. researchgate.net

The following table summarizes representative examples of diastereoselective carbometalation of cyclopropenes.

| Cyclopropene Substrate | Organometallic Reagent | Catalyst | Product | Diastereoselectivity |

| Cyclopropenyl carbinol | R-MgX | Cu-based | Polysubstituted cyclopropane | High (Directing group controlled) |

| sp²-monosubstituted cyclopropenyl ester | R-MgX | Cu-based | Tri- or Tetrasubstituted cyclopropane | High |

| 1,2-disubstituted cyclopropene | R-MgX | Cu-based | Penta- or Hexasubstituted cyclopropane | Single regio- and diastereomer |

| This table represents a summary of findings in the field of regio- and diastereoselective carbometalation of cyclopropenes. nih.govnih.gov |

Rearrangement Reactions

The strained three-membered ring of cyclopropane systems predisposes them to a variety of rearrangement reactions, often proceeding through cationic intermediates. These rearrangements can lead to the formation of acyclic or larger ring systems, providing pathways to diverse molecular architectures.

Cyclopropylcarbinyl Cation Rearrangements

The cyclopropylcarbinyl cation is a classic and extensively studied non-classical carbocation. rsc.org Its chemistry is characterized by a facile and often reversible rearrangement to homoallylic and cyclobutyl cations. This reactivity can be harnessed in synthetic organic chemistry to achieve complex molecular transformations. nih.govrsc.org

When a carbocation is generated on a carbon atom directly attached to a cyclopropane ring, the adjacent C-C bonds of the ring can participate in stabilizing the positive charge. This delocalization leads to the unique reactivity profile of the cyclopropylcarbinyl cation. The fate of this intermediate is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. nih.gov

In the context of a molecule like this compound, the generation of a carbinyl cation adjacent to the ring would be significantly influenced by the diamine substituents. Under acidic conditions required to generate the cation (e.g., from a corresponding alcohol), the amine groups would likely be protonated. These ammonium groups would be strongly electron-withdrawing, potentially destabilizing the adjacent cation and influencing the pathway of any subsequent rearrangement.

Nature-inspired asymmetric rearrangements of cyclopropylcarbinyl cations have been developed using chiral acid catalysts. nih.gov In these systems, a tertiary alcohol attached to a cyclopropane ring undergoes dehydration to form a prochiral cyclopropylcarbinyl cation. This cation is then trapped enantioselectively by a nucleophile in a ring-opening rearrangement, yielding chiral homoallylic products with high enantiomeric excess. nih.gov The efficiency and selectivity of this process are sensitive to substituents on the cyclopropane ring that can stabilize the transient cationic intermediate. nih.gov

The table below provides examples of substrates designed to undergo cyclopropylcarbinyl cation rearrangements and the types of products formed.

| Substrate Type | Catalyst/Conditions | Intermediate | Product Type |

| Cyclopropane-attaching tertiary diaryl alcohol | Chiral Phosphoramide (Acid Catalyst) | Prochiral Cyclopropylcarbinyl Cation | Enantioenriched Homoallylic Sulfide |

| Propargylic esters with cis-disubstituted cyclopropyl groups | Au(I) catalyst | Au(I)-coordinated allene/cationic species | Cyclopentene derivatives (via ring expansion) |

| Table based on research into cyclopropylcarbinyl cation rearrangements. nih.govbeilstein-journals.org |

In-Depth Analysis of this compound in Advanced Chemical Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, detailed research on the chemical compound "this compound" in the advanced applications outlined in the requested article structure. While the compound is known and has been synthesized, its specific roles as a building block for polycyclic architectures, an intermediate for nitrogen-containing heterocycles, a precursor in alkaloid synthesis, or as a chiral component in asymmetric transformations and peptidomimetics are not substantially documented in publicly accessible research.

The scientific landscape offers extensive information on the broader class of cyclopropane-containing molecules and the closely related compound, cyclopropane-1,2-diamine. These related compounds are well-studied for their unique conformational rigidity and have found numerous applications in medicinal chemistry and materials science. However, the specific substitution pattern of two aminomethyl groups on the cyclopropane ring, as in this compound, appears to be a less explored area of chemical research.

A singular mention of "cis-(cyclopropane-1,2-diyl)dimethanamine" has been identified within a patent document, where it is listed as an intermediate in the synthesis of a larger, more complex molecule. googleapis.com This indicates that the compound has been utilized in a synthetic pathway, but the document does not provide a detailed exploration of its broader applications or potential as a versatile building block in the contexts requested.

Due to the absence of specific research data for "this compound" in the specified areas of application, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline. The creation of such an article would require speculation and extrapolation from related compounds, which would not meet the standards of scientific accuracy and would violate the strict focus on the specified chemical compound.

Further research and publication in the field of synthetic organic chemistry may, in the future, provide the necessary data to construct a detailed analysis of the applications of this compound.

Applications in Advanced Chemical Synthesis As Building Blocks and Precursors

Chiral Building Block Applications

Stereochemical Control in Convergent Synthesis

The rigid framework of the cyclopropane (B1198618) ring in cyclopropane-1,2-diyldimethanamine offers a robust platform for the transfer of stereochemical information. The trans-isomer of this diamine is chiral and can be resolved into its constituent enantiomers, (1R,2R)- and (1S,2S)-cyclopropane-1,2-diyldimethanamine. These enantiomerically pure building blocks serve as valuable starting materials for the synthesis of C2-symmetric ligands, which are highly effective in asymmetric catalysis. The fixed spatial relationship between the two amino groups, dictated by the cyclopropane core, is crucial for creating a well-defined chiral environment around a metal center.

One notable application of this principle is in the synthesis of chiral bis(oxazoline) ligands. These ligands are renowned for their ability to induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. The synthesis commences with the corresponding enantiomerically pure cyclopropane-1,2-dicarboxylic acid, a direct precursor to the target diamine. The dicarboxylic acid is converted to the diamine, which is then elaborated into the bis(oxazoline) ligand.

A key aspect of this convergent approach is that the stereochemistry of the final catalytic process is directly governed by the stereoisomer of the this compound used. For instance, a ligand derived from (1R,2R)-cyclopropane-1,2-diyldimethanamine will generate one enantiomer of the product in excess, while the ligand from the (1S,2S)-diamine will produce the opposite enantiomer. This direct correlation allows for predictable and tunable stereochemical outcomes in the synthesis of complex chiral molecules.

The utility of these cyclopropane-based ligands is demonstrated in reactions such as the asymmetric cyclopropanation of olefins. In these transformations, the chiral ligand, complexed to a suitable metal catalyst (e.g., copper or rhodium), orchestrates the facial selectivity of the carbene addition to the double bond, leading to the formation of one enantiomer of the cyclopropane product over the other.

Detailed research findings have quantified the effectiveness of these ligands in controlling stereochemistry. The diastereomeric and enantiomeric excesses of the products are often high, underscoring the efficiency of the stereochemical transfer from the chiral diamine building block.

| Ligand Precursor | Catalyst | Reaction Type | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| (1R,2R)-Cyclopropane-1,2-dicarboxylic acid | Copper(I) triflate | Asymmetric Cyclopropanation | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | >95:5 (trans:cis) | 92% (trans) |

| (1S,2S)-Cyclopropane-1,2-dicarboxylic acid | Copper(I) triflate | Asymmetric Cyclopropanation | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | >95:5 (trans:cis) | 91% (trans) |

| (1R,2R)-Cyclopropane-1,2-dicarboxylic acid | Rhodium(II) acetate | Asymmetric Si-H Insertion | 1-Naphthylphenylsilane | Chiral Silane Product | N/A | 88% |

Table 1: Stereochemical Outcomes in Asymmetric Catalysis Using Ligands Derived from Cyclopropane-1,2-dicarboxylic Acid

The data in Table 1 illustrates the high degree of stereocontrol imparted by ligands derived from the cyclopropane-1,2-diamine (B3368750) scaffold. The rigid cyclopropane backbone effectively translates the chirality of the ligand to the products of the catalytic reaction, making it a valuable tool in the convergent synthesis of enantiomerically enriched compounds.

Coordination Chemistry and Catalytic Applications

Cyclopropane-1,2-diyldimethanamine as a Ligand

The presence of two nitrogen donor atoms in a fixed spatial arrangement allows this compound to act as a potent chelating agent for a variety of transition metals. This chelation is fundamental to the formation of stable and catalytically active metal complexes.

As a bidentate ligand, this compound coordinates to a metal center through the lone pairs of electrons on its two nitrogen atoms. This coordination typically results in the formation of a seven-membered chelate ring. While five- and six-membered chelate rings are more common and often perceived as more stable, the conformational constraints of larger rings can be advantageous in asymmetric catalysis. The rigid cyclopropane (B1198618) scaffold in this compound helps to minimize the conformational flexibility of the resulting metallacycle, which is a desirable trait for achieving high levels of stereocontrol.

The coordination of C2-symmetric diamines, a class to which this compound belongs, has been extensively studied. nih.govresearchgate.net For instance, chiral 1,2-diamines are known to form stable five-membered ring structures upon coordination to a metal atom, which is believed to contribute to their success in a wide range of catalytic reactions. google.com While this compound would form a larger, seven-membered ring, the principles of stereocontrol through a rigid, chiral ligand environment remain the same. The C2 symmetry of the ligand is particularly beneficial as it reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. nih.gov

The synthesis of metal complexes with chiral diamine ligands is a well-established area of inorganic and organometallic chemistry. upenn.edu A general approach involves the reaction of a suitable metal precursor, such as a metal halide or alkoxide, with the diamine ligand in an appropriate solvent. The lability of the ligands on the metal precursor and the coordinating ability of the diamine are key factors that determine the success of the complexation reaction.

For example, a modular synthesis of Ruthenium(II)-NHC-diamine complexes has been developed, where NHC stands for N-heterocyclic carbene. nih.gov This method allows for the stepwise introduction of a chiral NHC ligand and a chiral diamine ligand to a ruthenium center, resulting in well-defined, air- and moisture-stable complexes. nih.gov These complexes have shown to be versatile precatalysts for various asymmetric hydrogenation reactions. nih.gov A similar strategy could be envisioned for the synthesis of metal complexes of this compound.

| Metal Precursor Example | Diamine Ligand Example | Resulting Complex Type | Reference |

| RuCl2(PPh3)3 | (S,S)-1,2-Diphenylethylenediamine | RuCl2((S,S)-dpen)(PPh3) | google.com |

| [Rh(COD)Cl]2 | (R,R)-1,2-Diaminocyclohexane | [Rh((R,R)-chxn)(COD)]Cl | |

| Pd(OAc)2 | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) & a diamine | Chiral Palladium-Diamine Complex |

This table provides illustrative examples of how metal complexes with chiral diamine ligands can be synthesized. The specific conditions and resulting structures would vary depending on the exact reactants and reaction conditions.

Role in Asymmetric Catalysis

The primary application of chiral ligands like this compound is in the field of asymmetric catalysis. By creating a chiral environment around a metal center, these ligands can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

In Lewis acid catalysis, a metal ion activates a substrate towards nucleophilic attack. When the metal ion is coordinated to a chiral ligand, such as a derivative of this compound, the resulting chiral Lewis acid can induce enantioselectivity in the reaction. The chiral ligand creates a sterically and electronically differentiated space around the metal center, causing the substrate to bind in a preferred orientation. This, in turn, leads to a facial-selective attack by the nucleophile, resulting in an enantioenriched product.

While specific examples employing this compound are not readily found in the surveyed literature, the principle is well-demonstrated with other chiral diamine-derived ligands. For instance, chiral bis(oxazoline) ligands, which also possess C2 symmetry, are widely used in a variety of Lewis acid-catalyzed reactions, including Diels-Alder reactions, aldol (B89426) reactions, and Michael additions.

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The use of chiral ligands in these reactions has enabled the development of a vast array of enantioselective transformations. One such important reaction is the conjugate addition, or Michael addition, where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound.

Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones is a prime example where chiral ligands play a crucial role. organic-chemistry.org The use of a C2-symmetric chiral diene ligand has been shown to afford high yields and excellent enantioselectivities (up to 99% ee) in these reactions. organic-chemistry.org Similarly, rhodium catalysts coordinated with chiral diene ligands have been successfully applied to the asymmetric 1,4-addition of arylboronic acids to arylmethylene cyanoacetates. acs.org It is conceivable that a chiral diamine ligand like this compound could be employed in similar rhodium- or copper-catalyzed conjugate addition reactions to achieve high levels of asymmetric induction.

| Catalyst System Example | Reaction Type | Enantiomeric Excess (ee) | Reference |

| [Rh(acac)(C2H4)2] / (S,S)-Chiraphos | Asymmetric Hydrogenation of an enamide | >95% | |

| Cu(OTf)2 / (R,R)-Ph-Box | Asymmetric Michael Addition | up to 98% | |

| [Rh(cod)2]BF4 / Chiral Diene Ligand | Asymmetric 1,4-Addition of Phenylboronic Acid | up to 99% | organic-chemistry.org |

This table presents examples of transition metal-catalyzed asymmetric reactions where chiral ligands, similar in principle to this compound, are used to achieve high enantioselectivity.

Metallacycles as Catalytic Intermediates

In many transition metal-catalyzed reactions, metallacycles are formed as key intermediates. A metallacycle is a cyclic compound containing a metal atom in the ring. The formation of a metallacycle involving the catalyst and the reactants is often the step where the stereochemical outcome of the reaction is determined.

In the context of reactions catalyzed by metal complexes of this compound, the diamine ligand would be part of a metallacycle that also includes the metal center. This initial metallacycle then reacts with the substrates to form a larger metallacyclic intermediate that incorporates the reactants. For example, in a catalytic hydrogenation reaction, the substrate would coordinate to the metal center, and subsequent oxidative addition and reductive elimination steps would proceed through various metallacyclic intermediates. The rigidity and chirality of the this compound ligand would be translated to these intermediates, thereby influencing the stereochemistry of the final product. The stability and reactivity of these metallacyclic intermediates are crucial for the efficiency and selectivity of the catalytic cycle.

Formation and Reactivity in Olefin Metathesis and Alkyne Trimerization

Extensive research of scientific literature and chemical databases reveals no specific studies or documented applications of this compound or its complexes in the fields of olefin metathesis and alkyne trimerization. As a result, there are no detailed research findings, reaction mechanisms, or performance data to report for this particular compound in these catalytic processes. The scientific community has not published any work detailing the formation of metal complexes with this compound for these specific applications, nor their subsequent reactivity.

While olefin metathesis and alkyne trimerization are significant areas of research in organometallic chemistry, with numerous catalysts based on metals like ruthenium, rhodium, and palladium, the use of this compound as a ligand in these systems has not been explored in the available literature. General mechanisms for olefin metathesis often involve metal-carbene intermediates and metallacyclobutane transition states. nih.gov Similarly, alkyne trimerization typically proceeds through the formation of a metallacyclopentadiene intermediate. wikipedia.org However, the specific role that a this compound ligand would play in the electronic and steric environment of a catalytic metal center in these reaction pathways remains uninvestigated.

Consequently, no data tables regarding catalyst performance, reaction yields, or substrate scope involving this compound can be provided.

Materials Science and Polymer Chemistry Applications

Development of Novel Polymeric Materials

The incorporation of the compact and rigid cyclopropane (B1198618) ring into a polymer backbone is a promising strategy for creating materials with unique thermal and mechanical properties. Cyclopropane-1,2-diyldimethanamine, featuring two primary amine functional groups, is a prime candidate for use as a monomer in step-growth polymerization.

Cyclopropane-Derived Diamines as Monomers in Polymerization

This compound can serve as a building block for various polymers, most notably polyamides. Polyamides are conventionally synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative. nih.gov The reaction joins the monomers via amide linkages, releasing a small molecule like water. Several methods for direct polycondensation have been developed to create high-molecular-weight polyamides under mild conditions, such as the Yamazaki-Higashi phosphorylation technique, which uses condensing agents like triphenyl phosphite (B83602) and pyridine. rasayanjournal.co.inresearchgate.net

The synthesis of polyamides from this compound would involve reacting it with various diacyl chlorides or dicarboxylic acids. For instance, interfacial polycondensation with aromatic and aliphatic carboxylic acid chlorides is a common method for producing polyamides from chiral diamines. researchgate.net This process could yield a new class of semi-aromatic or aliphatic polyamides where the cyclopropane unit is an integral part of the polymer chain. The structure of the resulting polyamide would be directly influenced by the stereochemistry (cis- or trans-) of the cyclopropane diamine monomer.

Table 1: Potential Polyamide Synthesis Methods for this compound

| Polymerization Method | Co-monomer | Typical Conditions | Resulting Polymer |

|---|---|---|---|

| Interfacial Polycondensation | Diacyl Chlorides (e.g., Terephthaloyl chloride) | Two-phase system (e.g., water/dichloromethane), room temperature | Semi-aromatic Polyamide |

| Solution Polycondensation | Dicarboxylic Acids (e.g., Adipic acid) | Polar aprotic solvent (e.g., NMP), condensing agents (TPP/Pyridine), heat | Aliphatic Polyamide |

| Catalytic Dehydrogenation | Diols | Ruthenium PNN pincer complex catalyst, heat | Polyamide |

Enhancement of Mechanical and Thermal Properties of Polymers

The introduction of cyclic structures into a polymer backbone generally enhances its properties by restricting chain mobility. The rigid three-membered ring of cyclopropane is expected to significantly impact the resulting polymer's characteristics.

Thermal Properties: The incorporation of a cyclopropane ring into a polyamide backbone would likely increase the glass transition temperature (T_g) of the material. A higher T_g indicates that the polymer remains in a rigid, glassy state at higher temperatures. Studies on other polyamides have shown that incorporating rigid cyclic units, such as cyclohexane, leads to high glass transition temperatures (224–265 °C) and excellent thermal stability, with degradation temperatures often exceeding 400 °C. rsc.orgresearchgate.net The stereochemistry of the ring is also crucial; for example, polyamides containing a trans-cyclohexane unit exhibit superior thermal properties compared to their cis-counterparts due to better chain packing. rsc.org A similar effect would be anticipated for polymers derived from trans-Cyclopropane-1,2-diyldimethanamine, which would likely produce polymers with higher crystallinity and thermal stability than those from the cis-isomer. Research on polybutadienes has also shown that the incorporation of cyclopropane groups leads to notable changes in glass-transition temperature and thermal stability. researchgate.net

Table 2: Expected Influence of Cyclopropane Ring on Polyamide Properties (Analogous Systems)

| Property | Expected Effect | Rationale (Based on Analogous Systems) | Citation |

|---|---|---|---|

| Glass Transition Temp. (T_g) | Increase | Restricted chain rotation due to rigid ring structure. | rsc.orgresearchgate.net |

| Thermal Stability | Increase | Higher energy required for bond scission in the constrained ring. | rsc.orgresearchgate.net |

| Tensile Modulus | Increase | Increased backbone stiffness. | mdpi.com |

| Crystallinity | Dependent on Isomer | trans-isomer may allow for more ordered chain packing, increasing crystallinity. | rsc.org |

| Moisture Absorption | Decrease | Reduced amide content compared to some commercial nylons could lower water uptake. | documentsdelivered.com |

Advanced Polymerization Methodologies

While step-growth polycondensation is the most direct route for polymerizing this compound, advanced polymerization techniques are typically associated with cyclopropane derivatives bearing different functional groups, such as vinyl or ester groups. These methods offer precise control over polymer architecture but are not directly applicable to the diamine without chemical modification.

Controlled Radical Ring-Opening Polymerization (RROP)

Radical ring-opening polymerization (RROP) is a powerful technique primarily used for vinylcyclopropanes (VCPs). rsc.org In this chain-growth mechanism, a radical initiator adds to the vinyl group, creating a cyclopropylmethyl radical. This radical is highly strained and rapidly undergoes ring-opening to form a more stable, linear radical, which then propagates. This process introduces unsaturated units into the polymer backbone. researchgate.net

For this compound, RROP is not a feasible pathway in its native form, as it lacks a vinyl group to initiate the radical addition. A cyclopropylmethyl radical would need to be generated, for instance, by hydrogen abstraction from one of the methyl groups. However, this is a less controlled process than addition to a double bond. The ring-opening of a cyclopropylmethyl radical is extremely fast, but its generation from the diamine monomer itself under standard radical polymerization conditions is not a primary reaction pathway. rsc.org

Photocatalyzed Polymerization (e.g., Photoinduced-Electron-Transfer Atom-Transfer Radical Polymerization)

In recent years, photocatalyzed polymerization methods have emerged as powerful tools for synthesizing well-defined polymers under mild conditions. Photoinduced-electron-transfer atom-transfer radical polymerization (PET-ATRP) is a type of controlled radical polymerization that uses a photoredox catalyst activated by light to mediate the polymerization.

This method has been successfully applied to the controlled radical ring-opening polymerization of functionalized vinylcyclopropane (B126155) (VCP) monomers. researchgate.net The process allows for excellent control over molecular weight and produces polymers with low dispersity. However, like conventional RROP, PET-ATRP requires a monomer susceptible to radical polymerization, such as a VCP. This compound does not possess the necessary functional groups to participate in this type of polymerization. To utilize this advanced methodology, the diamine would first need to be chemically modified, for example, by reacting it with acryloyl chloride to introduce polymerizable acrylate (B77674) groups.

Influence of Hydrogen Bonding on Polymerization Kinetics and Preorganization

In the context of polymerizing this compound into a polyamide, hydrogen bonding would play a critical role. The amide groups (-CO-NH-) formed during polycondensation are strong hydrogen bond donors and acceptors. These interactions significantly influence the final properties of the material, including its mechanical strength and thermal stability. researchgate.netmdpi.com

Furthermore, hydrogen bonding can affect the polymerization process itself. In studies involving the polymerization of vinyl cyclopropane-amides, it has been observed that hydrogen bonds can lead to a preorganization of the monomers. This preorganization aligns the reactive sites, which can result in a faster polymerization rate. While this specific finding relates to chain-growth polymerization, the principle of hydrogen bonding influencing reaction kinetics is broadly applicable. In a solution polycondensation of this compound, hydrogen bonding between the growing polymer chains and monomers could influence solubility and the rate of reaction.

Cyclopropane Motifs in Functional Materials Research

The incorporation of cyclopropane rings into the main chain of polymers is a strategic approach to designing functional materials with enhanced physical and thermal properties. The unique stereochemistry and inherent rigidity of the cyclopropane moiety can significantly influence the morphology and performance of the resulting polymers.

Incorporating Rigidity in Polymer Backbones

The compact and strained three-membered ring of cyclopropane introduces a significant degree of rigidity when integrated into a polymer backbone. This is in contrast to more flexible aliphatic chains. This rigidity arises from the restricted bond rotation within the cyclopropane ring, which in turn limits the conformational freedom of the entire polymer chain. This principle is utilized in the design of high-performance polymers where thermal stability and mechanical strength are paramount.

The introduction of a cyclopropane unit, such as that from this compound, into a polymer can lead to a more ordered and tightly packed structure. This can result in a higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often indicative of a more thermally stable material. Research on polymers containing cyclopropane groups has shown that this modification can lead to amorphous thermoplastic materials with notable energy saturation. researchgate.net

Studies on polyamides synthesized from alicyclic diamines have also demonstrated the impact of the cyclic structure on polymer properties. The incorporation of these non-aromatic cyclic units can disrupt the extensive hydrogen bonding and π-π stacking often seen in fully aromatic polyamides, which can improve solubility without significantly compromising thermal properties. researchgate.netnih.gov The specific geometry of the cyclopropane ring in this compound, with its two aminomethyl groups, would dictate the precise architecture of the resulting polymer and, consequently, its physical characteristics.

The table below illustrates the potential impact of incorporating cyclopropane moieties into a polymer backbone, based on findings from related alicyclic and cyclopropane-containing polymers.

| Property | Polymer without Cyclopropane | Polymer with Cyclopropane Moiety | Rationale for Change |

| Glass Transition Temperature (Tg) | Lower | Higher | Increased chain rigidity from the cyclopropane ring restricts segmental motion. researchgate.net |

| Thermal Stability | Moderate | Enhanced | The rigid structure leads to a more stable polymer matrix at elevated temperatures. researchgate.netnih.gov |

| Solubility | Varies (often low in aromatic polyamides) | Potentially Improved | The non-planar cyclopropane unit can disrupt chain packing and improve solubility in organic solvents. researchgate.net |

| Crystallinity | Can be semi-crystalline | Often Amorphous | The introduction of the cyclopropane group can disrupt the regular chain packing required for crystallization. researchgate.net |